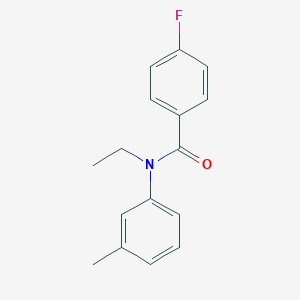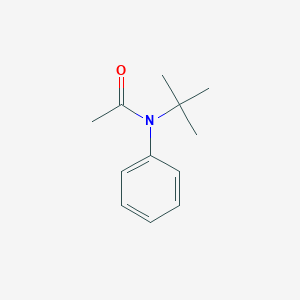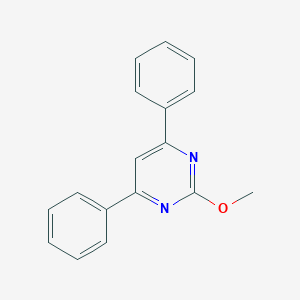![molecular formula C17H12ClN7OS2 B261591 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is a member of the tetrazole family of compounds and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide is not fully understood. However, it has been shown to have an effect on various signaling pathways in cells, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It has also been shown to have an effect on various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide are diverse and depend on the specific application. It has been shown to have anti-inflammatory effects, anti-cancer effects, and neuroprotective effects. It has also been shown to have an effect on various cellular processes, including cell proliferation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide in lab experiments include its potential as a therapeutic agent for the treatment of various diseases, its potential as a diagnostic tool for detecting specific biomarkers, and its diverse biochemical and physiological effects. The limitations of using this compound in lab experiments include its limited availability, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide. These include further research into its mechanism of action, the development of more efficient synthesis methods, the exploration of its potential as a therapeutic agent for specific diseases, and the development of new diagnostic tools based on this compound. Additionally, the study of the structure-activity relationship of this compound may lead to the development of more potent and selective analogs.
Métodos De Síntesis
The synthesis of 4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide involves the reaction of 4-chlorobenzyl chloride with sodium azide to form the corresponding azide. The azide is then reacted with 2-amino-1,3,4-thiadiazole to form the tetrazole ring. The final step involves the reaction of the tetrazole with 2-chlorobenzoyl chloride to form the final product.
Aplicaciones Científicas De Investigación
This compound has been studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has also been studied for its potential use as a diagnostic tool for detecting specific biomarkers.
Propiedades
Nombre del producto |
4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide |
|---|---|
Fórmula molecular |
C17H12ClN7OS2 |
Peso molecular |
429.9 g/mol |
Nombre IUPAC |
4-[5-[(4-chlorophenyl)methylsulfanyl]tetrazol-1-yl]-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C17H12ClN7OS2/c18-13-5-1-11(2-6-13)9-27-17-22-23-24-25(17)14-7-3-12(4-8-14)15(26)20-16-21-19-10-28-16/h1-8,10H,9H2,(H,20,21,26) |
Clave InChI |
LWOAJSNQBILNEZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)NC4=NN=CS4)Cl |
SMILES canónico |
C1=CC(=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)NC4=NN=CS4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)

![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)




![1-Methyl-2-[4-(diethylamino)styryl]pyridinium](/img/structure/B261540.png)

![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B261544.png)
![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)
